5-cyclopropyl-N-(3,4-dimethoxyphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-3-carboxamide - 1019096-28-6

5-cyclopropyl-N-(3,4-dimethoxyphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-3-carboxamide

Catalog Number: EVT-2527470
CAS Number: 1019096-28-6
Molecular Formula: C19H23N3O5S
Molecular Weight: 405.47
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (Ivacaftor) []

  • Relevance: While not structurally similar to 5-cyclopropyl-N-(3,4-dimethoxyphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-3-carboxamide, Ivacaftor serves as a reference point within the research discussed in []. The paper focuses on identifying novel potentiators of ΔF508-CFTR that do not share the negative effects of Ivacaftor on corrector efficacy. This suggests a potential therapeutic advantage of 5-cyclopropyl-N-(3,4-dimethoxyphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-3-carboxamide if it demonstrates potentiation without interfering with corrector action.

2. 3-(6-[([1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl) amino]-3-methyl-2-pyridinyl)-benzoic acid []

  • Compound Description: This compound is an investigational corrector drug being studied for its potential in treating cystic fibrosis caused by the ∆F508 mutation in CFTR. []
  • Relevance: This compound highlights the context of the research discussed in [], which focuses on identifying new potentiators of ΔF508-CFTR. The paper specifically seeks to identify potentiators that do not negatively affect the efficacy of corrector drugs like 3-(6-[([1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl) amino]-3-methyl-2-pyridinyl)-benzoic acid, unlike Ivacaftor. If 5-cyclopropyl-N-(3,4-dimethoxyphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-3-carboxamide demonstrates such properties, it could be potentially valuable in combination therapy for cystic fibrosis.

3. 1-(2,2-difluoro-1,3-benzodioxol-5-yl)-N-(1-[(2R)-2,3-dihydroxypropyl]-6-fluoro-2-(2-hydroxy-1,1-dimethylethyl)-1H-indol-5-yl) []

  • Compound Description: Similar to the previous compound, this is another investigational corrector drug under investigation for treating cystic fibrosis caused by the ∆F508 mutation in CFTR. []
  • Relevance: The inclusion of this compound further emphasizes the need for identifying potentiators of ΔF508-CFTR that do not hinder the action of corrector drugs. As with the previous corrector, 5-cyclopropyl-N-(3,4-dimethoxyphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-3-carboxamide could be valuable if it demonstrates potentiation without interfering with the efficacy of this corrector or others like it. []

4. Tetrahydrobenzothiophenes []

  • Compound Description: This refers to a class of organic compounds containing a thiophene ring fused to a cyclohexane ring. These compounds were identified as potential potentiators of ΔF508-CFTR that did not negatively impact corrector efficacy. []

5. Thiooxoaminothiazoles []

  • Compound Description: This represents a class of heterocyclic organic compounds characterized by a thiazole ring with an amino and thiocarbonyl group attached. These compounds were also identified as potential potentiators of ΔF508-CFTR that did not negatively impact corrector efficacy. []

6. Pyrazole-pyrrole-isoxazoles []

  • Compound Description: This describes a class of organic compounds containing a pyrazole ring, a pyrrole ring, and an isoxazole ring. These compounds were identified as potential potentiators of ΔF508-CFTR that did not negatively impact corrector efficacy. []

7. Anandamide [, ]

  • Compound Description: Anandamide is an endocannabinoid neurotransmitter that plays a role in various physiological processes, including pain, appetite, and memory. [, ] In the context of the provided papers, anandamide's ability to induce vasorelaxation through nitric oxide (NO) production in rabbit aortic endothelial cells (RAEC) is highlighted. [, ] This vasorelaxation effect is reported to occur independently of the cannabinoid receptors CB1 and CB2, suggesting the involvement of a novel anandamide receptor. [, ]
  • Relevance: The research in [, ] focuses on the mechanism of anandamide-mediated NO production and its potential relevance to vasorelaxation. While structurally unrelated to 5-cyclopropyl-N-(3,4-dimethoxyphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-3-carboxamide, anandamide's interaction with a novel receptor pathway involved in NO production presents a point of interest. Exploring whether 5-cyclopropyl-N-(3,4-dimethoxyphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-3-carboxamide exhibits any influence on this pathway or NO production in general could be relevant.

8. (R)-Methanandamide [, ]

  • Compound Description: (R)-Methanandamide is a metabolically stable analog of anandamide, meaning it is more resistant to breakdown in the body. [, ] It is often used in research to study the effects of anandamide due to its longer duration of action. Like anandamide, (R)-methanandamide also induces vasorelaxation in an endothelium-dependent manner and stimulates NO production in RAEC. [, ] This effect is also independent of CB1 and CB2 receptors. [, ]
  • Relevance: The use of (R)-methanandamide in [, ] further supports the presence of a novel anandamide receptor pathway involved in NO production and vasorelaxation. Despite its structural dissimilarity to 5-cyclopropyl-N-(3,4-dimethoxyphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-3-carboxamide, (R)-methanandamide's shared ability to induce NO production independently of CB1 and CB2 receptors suggests a potential area for further investigation. Assessing whether 5-cyclopropyl-N-(3,4-dimethoxyphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-3-carboxamide exerts any influence on this pathway could be relevant.

9. Abnormal cannabidiol (Abn-CBD) [, ]

  • Relevance: The inclusion of Abn-CBD in the studies [, ] highlights the complexity of cannabinoid signaling and its potential influence on NO production. Although structurally different from 5-cyclopropyl-N-(3,4-dimethoxyphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-3-carboxamide, Abn-CBD's ability to stimulate NO production in RAEC further supports the presence of diverse pathways regulating NO levels. Exploring whether 5-cyclopropyl-N-(3,4-dimethoxyphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-3-carboxamide exhibits any interactions with these pathways could be an area for further study.

Properties

CAS Number

1019096-28-6

Product Name

5-cyclopropyl-N-(3,4-dimethoxyphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-3-carboxamide

IUPAC Name

5-cyclopropyl-N-(3,4-dimethoxyphenyl)-1-(1,1-dioxothiolan-3-yl)pyrazole-3-carboxamide

Molecular Formula

C19H23N3O5S

Molecular Weight

405.47

InChI

InChI=1S/C19H23N3O5S/c1-26-17-6-5-13(9-18(17)27-2)20-19(23)15-10-16(12-3-4-12)22(21-15)14-7-8-28(24,25)11-14/h5-6,9-10,12,14H,3-4,7-8,11H2,1-2H3,(H,20,23)

InChI Key

UGZYDLRCMUFWHJ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)NC(=O)C2=NN(C(=C2)C3CC3)C4CCS(=O)(=O)C4)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.